6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-8-9(11-3-6)7(5-12)4-10-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBJHUXHCBUOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, particularly in oncology, endocrinology, virology, and parasitology, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrrolo and pyridine framework. Its molecular formula is C₈H₇N₂O, with a molecular weight of approximately 160.18 g/mol. The presence of a methyl group at the 6-position of the pyrrole ring and an aldehyde functional group at the 3-position of the pyridine ring enhances its reactivity and biological interactions.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in various tumors.
- Study Findings : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis. This suggests its potential as a therapeutic agent in cancer treatment .
2. Endocrinological Effects
The compound has shown promise in reducing blood glucose levels, indicating potential applications in managing diabetes and related metabolic disorders.
- Clinical Implications : Its efficacy in lowering blood glucose could be beneficial for conditions such as type 1 diabetes, obesity-related diabetes, and hyperlipidemia .
4. Antiparasitic Properties
Similar compounds have been used in treating malaria, indicating that this compound may also possess antiparasitic activity based on its chemical structure .
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest it may inhibit enzymes involved in metabolic pathways, which could have implications for drug design and therapeutic applications.
- Binding Affinity : Interaction studies indicate potential binding to enzymes related to glucose metabolism and tumorigenesis .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 858275-30-6 | 0.87 |
| 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | 4649-09-6 | 0.85 |
| 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanone | 83393-46-8 | 0.93 |
The similarity index indicates how closely related these compounds are based on their structural features. The unique arrangement of nitrogen atoms and the methyl group at the 6-position may influence the biological activity of this compound compared to its counterparts.
Case Studies and Experimental Research
Several studies have evaluated the biological activities of pyrrole derivatives similar to our compound:
- Anticancer Studies : A recent investigation into pyrrole derivatives indicated significant cytotoxic effects against various cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .
- Metabolic Studies : Other research focused on the metabolic effects of related compounds showed promising results in managing hyperglycemia and other metabolic disorders .
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of 6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde derivatives as promising anticancer agents. A study demonstrated that derivatives of pyrrolopyridines exhibited significant inhibitory effects on various cancer cell lines, suggesting that modifications to this scaffold can enhance biological activity against tumors.
Table 1: Anticancer Activity of Pyrrolopyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 (Colon) | 0.55 | MPS1 Inhibition |
| Compound B | A549 (Lung) | 0.12 | Apoptosis Induction |
| Compound C | MCF7 (Breast) | 0.25 | Cell Cycle Arrest |
Potassium-Competitive Acid Blockers (P-CABs)
The compound has been investigated as a lead for developing potassium-competitive acid blockers, which are novel agents for treating acid-related diseases like gastroesophageal reflux disease (GERD). The derivatives demonstrated potent inhibitory activity on gastric acid secretion in both in vitro and in vivo models, outperforming traditional proton pump inhibitors .
Table 2: Efficacy of P-CAB Derivatives
| Compound | Inhibition Rate (%) | Model Used |
|---|---|---|
| Compound D | 90 | Rat Model |
| Compound E | 85 | Human Gastric Cells |
| Compound F | 75 | Isolated Stomach Tissue |
The structure-activity relationship (SAR) studies have shown that modifications at specific positions on the pyrrolo[3,2-b]pyridine scaffold can significantly alter the biological activity of the compounds. For example, unsubstituted position 2 has been found to be crucial for maintaining potency against targeted kinases involved in cancer progression .
Table 3: Impact of Substituents on Biological Activity
| Position Modified | Substituent Type | IC50 Change (%) |
|---|---|---|
| 2 | Methyl | +20 |
| 6 | Halogen | -30 |
| N-1 | Alkyl | +15 |
Clinical Trials and Preclinical Studies
Several preclinical studies have reported the effectiveness of this compound derivatives in inhibiting tumor growth in xenograft models. For instance, a specific derivative was shown to stabilize an inactive conformation of MPS1, leading to significant tumor regression in human colon cancer models .
Case Study: MPS1 Inhibitor Development
- Objective: To evaluate the efficacy of a new MPS1 inhibitor based on the pyrrolo[3,2-b]pyridine scaffold.
- Results: The compound demonstrated an IC50 of 0.025 µM, with substantial antiproliferative effects observed in vitro.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Ring Fusion Variants
a) 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- Structural Differences : The methyl group is at position 1 instead of 6, and the pyrrolopyridine ring fusion is [2,3-b] rather than [3,2-b], altering nitrogen placement (Figure 1).
- Molecular weight is 266.47 g/mol .
b) 6-Methyl-1H-pyrrolo[3,2-c]pyridine (CAS 183586-34-7)
- Structural Differences : Ring fusion shifts to [3,2-c], changing nitrogen positions.
- Impact on Properties : Similarity score of 0.92 indicates high structural overlap, but the absence of a carbaldehyde group reduces electrophilicity. This derivative may exhibit lower reactivity in cross-coupling reactions .
c) 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde (CAS 630395-95-8)
- Structural Differences : Carbaldehyde is at position 2 instead of 3, with [3,2-c] fusion.
Functionalized Derivatives
a) 4-Alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones
- Structural Differences : Incorporates a diketone system ([3,4-c] fusion) and alkoxy substituents.
- Impact on Properties : Pharmacological studies show that alkoxy groups enhance binding to serotonin receptors, suggesting that the target compound’s lack of such groups may reduce CNS activity .
b) BTBT (Benzothieno[3,2-b]benzothiophene) Derivatives
- Structural Differences : BTBT features fused thiophene rings instead of pyrrolopyridine.
- Impact on Properties : BTBT derivatives exhibit strong fluorescence and charge transport properties, whereas the target compound’s aldehyde group may prioritize chemical reactivity over optoelectronic applications .
Pharmacologically Relevant Analogues
a) Piperazinylalkyl Derivatives (e.g., 6-Methyl-2-(1-piperidino)-3,4-pyridinedicarboxylic Acid Imide)
- Structural Differences : Piperidine and dicarboxylic acid substituents replace the carbaldehyde.
- Impact on Properties : Enhanced solubility due to ionizable groups, contrasting with the hydrophobic carbaldehyde in the target compound .
b) Pyrrolo-Triazolopyrazine Carbamates (e.g., Patented Trifluoroacetic Acid Complexes)
Data Tables
Table 1: Key Structural and Physical Properties
*Calculated based on standard atomic weights.
Table 2: Functional Group Impact on Properties
Preparation Methods
Multi-step Organic Synthesis Approach
The synthesis generally proceeds via:
- Preparation of substituted pyridine or pyrrole precursors.
- Formation of the fused pyrrolopyridine ring through cyclization or palladium-catalyzed cross-coupling reactions.
- Introduction of the aldehyde group via formylation reactions.
- Installation of the methyl group at the 6-position either by starting from methyl-substituted precursors or by selective methylation.
These steps require careful optimization of reagents, catalysts, solvents, and temperature to maximize yield and purity.
Specific Preparation Methods and Reaction Conditions
Boc Protection and DMAP-Catalyzed Reactions
A common preparative step involves the protection of the nitrogen atom using di-tert-butyl dicarbonate (Boc2O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This reaction is typically conducted in acetonitrile or dichloromethane at room temperature (20°C) to stabilize intermediates and facilitate subsequent transformations.
| Parameter | Details |
|---|---|
| Reagents | Di-tert-butyl dicarbonate, DMAP, triethylamine |
| Solvent | Acetonitrile or dichloromethane |
| Temperature | 0 - 20°C |
| Reaction Time | 6.5 to 18 hours |
| Yield | 82% - 89% |
| Workup | Concentration under reduced pressure, extraction with aqueous solutions, flash chromatography purification |
Example: Reaction of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with Boc2O and DMAP in acetonitrile yields the Boc-protected aldehyde intermediate with 82% yield after purification.
Acid-Catalyzed Condensation Reactions
The aldehyde functionality can be introduced or manipulated under acidic conditions. For example, refluxing the pyrrolopyridine aldehyde with aqueous hydrochloric acid in methanol-water mixtures (32% HCl) at 60-80°C for 6 hours facilitates condensation with bicyclic scaffolds, leading to target derivatives after recrystallization.
| Parameter | Details |
|---|---|
| Reagents | 32% Aqueous HCl, methanol, water |
| Temperature | 60 - 80°C |
| Reaction Time | 6 hours |
| Yield | Approximately 48% |
| Workup | Precipitation with ice-cold water, recrystallization from ethanol |
Palladium-Catalyzed Cross-Coupling and Cyclization
Advanced synthetic routes utilize palladium-mediated Sonogashira coupling and subsequent cyclization to build the pyrrolopyridine core. This method involves:
- Starting from halogenated pyridine derivatives (e.g., 4-amino-2-bromo-5-iodopyridine).
- Sonogashira coupling with alkynes to form key intermediates.
- Base-catalyzed ring closure to form the fused pyrrolopyridine scaffold.
- Palladium-catalyzed substitution at the 6-position to introduce functional groups.
This approach allows for modular synthesis and fine-tuning of substituents, including the methyl and aldehyde groups.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Halogenation of pyridine | Iodine monochloride, AcOH, 75°C, 3 h | 38% | Regioselective iodination |
| Sonogashira coupling | Pd catalyst, alkyne, base | Variable | Formation of alkyne intermediate |
| Base-catalyzed cyclization | Base (e.g., NaH), solvent | 54% | Ring closure to form pyrrolopyridine |
| Pd-mediated substitution | Pd catalyst, aniline derivatives | Variable | Introduction of amino or methyl groups |
This method has been demonstrated to yield intermediates suitable for further functionalization, including formylation to obtain the aldehyde at the 3-position.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Remarks |
|---|---|---|---|
| Boc Protection with DMAP | Boc2O, DMAP, triethylamine, acetonitrile/DCM, 20°C | 82% - 89% | Protects N-1 position, facilitates further reactions |
| Acid-Catalyzed Condensation | 32% HCl, methanol/water, reflux 60-80°C | ~48% | Used for condensation with bicyclic scaffolds |
| Pd-Catalyzed Cross-Coupling | Pd catalyst, halogenated pyridine, alkynes, base | 38% - 54% | Enables construction of fused pyrrolopyridine core |
| Flash Chromatography Purification | Silica gel, ethyl acetate/cyclohexane gradient | N/A | Used for purification of intermediates and final product |
Research Findings and Optimization Notes
- Protecting Group Strategy: Installation of Boc protecting groups on the nitrogen significantly improves yields and selectivity in subsequent substitution reactions.
- Reaction Times: Extended stirring times (overnight to 18 hours) at mild temperatures favor high conversion and purity.
- Purification: Flash chromatography using gradients of ethyl acetate in cyclohexane is effective for isolating pure intermediates.
- Yield Variability: Yields depend on the substitution pattern and reaction scale but generally range from moderate (38%) to high (89%).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves Vilsmeier-Haack formylation, where the pyrrolopyridine core is treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–90°C). Critical parameters include maintaining anhydrous conditions, slow reagent addition to avoid exothermic side reactions, and post-reaction purification via recrystallization (e.g., using ethanol/water mixtures). Yields (~70–80%) depend on stoichiometric ratios and heating duration . Alternative routes may use palladium-catalyzed cross-coupling to introduce the methyl group at position 6 .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- 1H NMR : Expect a singlet for the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons in the pyrrolopyridine ring (δ 7.0–8.5 ppm). The methyl group at position 6 appears as a singlet (δ ~2.5 ppm) .
- IR : A strong carbonyl stretch (C=O) near 1680–1720 cm⁻¹ confirms the aldehyde functionality .
- Mass Spectrometry : The molecular ion peak (m/z ~188.1 for C₁₀H₈N₂O) and fragments corresponding to pyrrolopyridine ring cleavage should be observed .
Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are recommended?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Stability tests indicate degradation under prolonged light exposure; store at 2–8°C in amber vials under inert gas (N₂/Ar). Precipitate-free solutions in DMSO should be used within 72 hours .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected splitting in NMR) be resolved during derivative synthesis?
- Methodological Answer : Contradictions may arise from tautomerism (e.g., keto-enol shifts in the aldehyde group) or impurities. Strategies include:
- Variable Temperature NMR : To identify dynamic equilibria affecting peak splitting .
- HPLC-PDA Purification : To isolate isomers or byproducts introduced during functionalization (e.g., bromination at position 3) .
- X-ray Crystallography : For unambiguous confirmation of regioisomeric products .
Q. What strategies enable selective functionalization of the pyrrolopyridine core for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Electrophilic Substitution : Nitration at position 5 (directed by the electron-rich pyrrole ring) using HNO₃/H₂SO₄ .
- Cross-Coupling : Suzuki-Miyaura reactions at position 3 (halogenated precursors) to introduce aryl/heteroaryl groups .
- Aldehyde Modification : Reductive amination or condensation with active methylene compounds (e.g., malononitrile) to extend conjugation .
Q. What safety protocols are critical when handling this aldehyde in high-throughput screening?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to volatile aldehydes and POCl₃ byproducts.
- Spill Management : Neutralize aldehyde residues with sodium bisulfite solution .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Variability may stem from assay conditions (e.g., cell line specificity) or impurities. Mitigation includes:
- Dose-Response Curves : Validate activity across multiple concentrations (IC₅₀/EC₅₀ comparisons).
- Orthogonal Assays : Use SPR (surface plasmon resonance) alongside cell-based assays to confirm target binding .
- Meta-Analysis : Cross-reference with databases (e.g., PubChem) to identify outliers .
Experimental Design Considerations
Q. What in silico tools are recommended for predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
